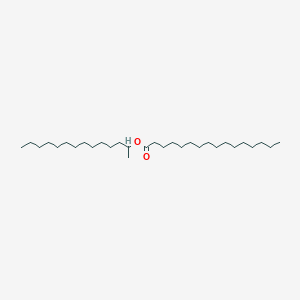
Tetradecan-2-YL hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecan-2-YL hexadecanoate is an ester compound formed from the reaction between tetradecan-2-ol and hexadecanoic acid. It is known for its use in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetradecan-2-YL hexadecanoate typically involves the esterification reaction between tetradecan-2-ol and hexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.
Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Tetradecan-2-ol and hexadecanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecan-2-YL hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and as an emollient in personal care products.
Mecanismo De Acción
The mechanism of action of tetradecan-2-YL hexadecanoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by esterases, releasing tetradecan-2-ol and hexadecanoic acid, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Tetradecyl tetradecanoate: Another ester with similar properties but different chain lengths.
Hexadecyl hexadecanoate: Similar ester with a longer carbon chain.
Tetradecan-2-one: A ketone with a similar carbon backbone but different functional group.
Uniqueness: Tetradecan-2-YL hexadecanoate is unique due to its specific ester linkage and the combination of its carbon chain lengths, which confer distinct physical and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
865675-32-7 |
|---|---|
Fórmula molecular |
C30H60O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
tetradecan-2-yl hexadecanoate |
InChI |
InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-30(31)32-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
Clave InChI |
ZYYAIZZOGVWIDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
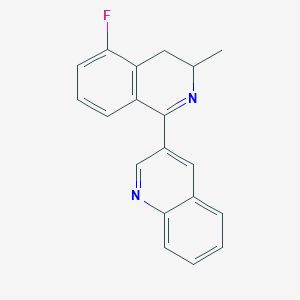
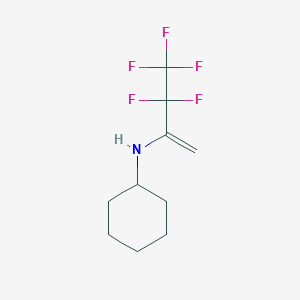
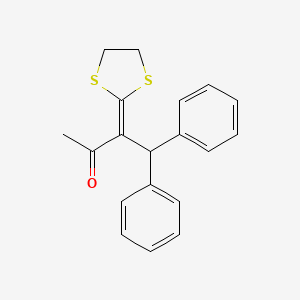
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
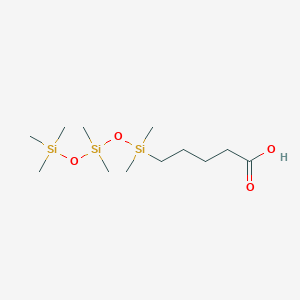
![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
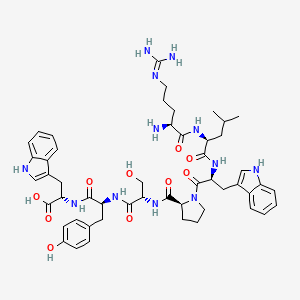
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)
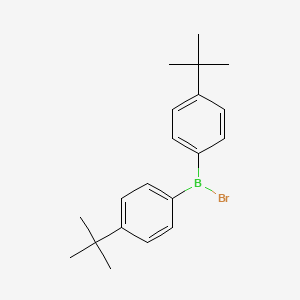
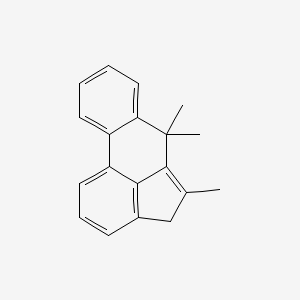
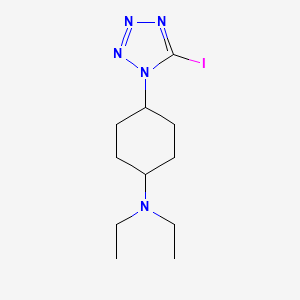
![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
